3-Ethyl-5-methyl-benzenemethanol-d5
Description
3-Ethyl-5-methyl-benzenemethanol-d5 (CAS: 244080-18-0) is a deuterated aromatic alcohol featuring a benzene ring substituted with ethyl (-C₂H₅) and methyl (-CH₃) groups at the 3- and 5-positions, respectively. The "-d5" designation indicates that five hydrogen atoms in the molecule are replaced with deuterium (²H), a stable hydrogen isotope. This isotopic labeling makes the compound particularly valuable in pharmaceutical research, where it serves as an internal standard in mass spectrometry for quantifying non-deuterated analogs like amisulpride intermediates .
Key characteristics include:
- Molecular formula: C₉H₇D₅O
- Molar mass: ~141.19 g/mol (calculated based on isotopic substitution)
- Applications: Primarily used in analytical chemistry to enhance precision in pharmacokinetic and metabolic studies due to its near-identical chemical behavior to non-deuterated counterparts.
Properties
Molecular Formula |
C₁₀H₉D₅O |
|---|---|
Molecular Weight |
155.25 |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Analog: 3-Ethyl-5-methyl-benzenemethanol
- CAS: Not explicitly listed in evidence (referenced as CER923302 in product catalogs) .
- Molecular formula : C₉H₁₂O
- Molar mass : 136.19 g/mol
- Key differences :
- The absence of deuterium reduces molar mass by ~5 g/mol.
- Reactivity and chromatographic retention times differ slightly, necessitating deuterated versions for accurate analytical calibration.
- Applications : Intermediate in synthesizing pharmaceuticals like amisulpride.
Diphenyl-d5-methyl Alcohol (Phenyl-d5)
- CAS: Not explicitly listed (referenced in safety data) .
- Molecular formula : C₁₃H₅D₅O
- Molar mass : ~192.25 g/mol
- Key differences :
- Applications : Research applications requiring deuterated aromatic alcohols.
3-(Benzyloxy)-5-hydroxybenzyl Alcohol
- CAS : 134868-93-2 .
- Molecular formula : C₁₄H₁₄O₃
- Molar mass : 230.26 g/mol
- Key differences: Substituents: A benzyloxy (-OCH₂C₆H₅) group increases steric bulk and alters solubility (soluble in dichloromethane and ethyl acetate). Physical state: Exists as a brown oil, unlike the likely liquid state of 3-Ethyl-5-methyl-benzenemethanol-d4.
- Applications : Intermediate in organic synthesis.
Data Table: Comparative Properties
| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Solubility | Physical State | Key Applications |
|---|---|---|---|---|---|---|
| 3-Ethyl-5-methyl-benzenemethanol-d5 | 244080-18-0 | C₉H₇D₅O | 141.19 | Not reported | Likely liquid | Internal standard (MS) |
| 3-Ethyl-5-methyl-benzenemethanol | CER923302 | C₉H₁₂O | 136.19 | Not reported | Likely liquid | Pharma intermediate |
| Diphenyl-d5-methyl Alcohol | Not specified | C₁₃H₅D₅O | 192.25 | Not specified | Not specified | Research |
| 3-(Benzyloxy)-5-hydroxybenzyl Alcohol | 134868-93-2 | C₁₄H₁₄O₃ | 230.26 | Dichloromethane, Ethyl Acetate | Brown oil | Organic synthesis |
Research Findings and Isotopic Effects
- Deuterium Impact: The isotopic substitution in this compound minimally affects its chemical reactivity but significantly alters its mass spectrometric detection, enabling precise quantification in complex matrices . Deuteration can slightly reduce metabolic degradation rates due to the kinetic isotope effect, though this is less critical in its role as an internal standard.
- Safety and Handling: While direct toxicity data for this compound are unavailable, analogous deuterated compounds like Diphenyl-d5-methyl Alcohol require precautions against inhalation and dermal exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
